2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-methyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-6-5-8-9(14-3-4-16(8)15-6)17-7(2)10(11,12)13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHYYYPWWSKOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC(C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrazine core undergoes nucleophilic substitution at the 4-position using 1,1,1-trifluoropropan-2-ol as the oxygen nucleophile. This method typically employs bases such as potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at elevated temperatures (80–120°C). Reaction times range from 12 to 24 hours, yielding 65–78% product purity before purification.
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Solvent | DMF, Acetonitrile | DMF |
| Base | Cs2CO3, K2CO3 | Cs2CO3 |
| Reaction Time | 12–24 hours | 18 hours |
| Yield (Crude) | 65–78% | 72% |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions enable the introduction of the trifluoropropoxy group at the 4-position. For example, Suzuki-Miyaura coupling using pre-functionalized boronates has been reported, though this method requires pre-synthesis of the trifluoropropoxy-bearing boronate ester, adding synthetic steps. Nickel catalysts (e.g., NiCl₂(dppe)) show higher tolerance for steric hindrance in this context, achieving yields up to 68%.
Optimization of Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents enhance nucleophilicity and stabilize transition states. Comparative studies indicate dimethylformamide (DMF) outperforms acetonitrile in achieving higher conversion rates (78% vs. 65%) due to superior solvation of ionic intermediates.
Base Effects
Cesium carbonate’s superior solubility in DMF compared to potassium carbonate reduces reaction heterogeneity, minimizing side-product formation. Trials with organic bases (e.g., DBU) resulted in <50% yields due to competing elimination pathways.
Temperature Control
Elevated temperatures (>100°C) accelerate substitution kinetics but risk decomposition of the trifluoropropan-2-ol nucleophile. Controlled microwave-assisted heating at 100°C for 2 hours achieves 70% yield with reduced side products.
Stereochemical Considerations
The 1,1,1-trifluoropropan-2-yl group introduces a stereocenter, necessitating enantioselective synthesis or resolution. Chiral HPLC using cellulose-based stationary phases (Chiralpak IC) resolves racemic mixtures with >99% enantiomeric excess (ee). Alternatively, asymmetric catalysis with BINOL-derived phosphoric acids achieves 85% ee during nucleophilic substitution.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate, 3:1) remains the standard for isolating the target compound. Impurities include unreacted starting material and dehalogenated byproducts. Preparative HPLC (C18 column, acetonitrile/water gradient) improves purity to >98% for pharmaceutical applications.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 6.90 (s, 1H, pyrazole-H), 4.85 (m, 1H, OCH(CF₃)), 2.55 (s, 3H, CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ -74.2 (s, CF₃).
- HRMS : [M+H]⁺ calc. for C₁₁H₁₀F₃N₃O: 274.0801, found: 274.0804.
Comparative Analysis with Related Methodologies
Table 2: Synthesis Routes for Pyrazolo[1,5-a]pyrazine Derivatives
The target compound’s synthesis avoids toxic iodinated intermediates used in Ullmann reactions, enhancing safety profiles.
Industrial-Scale Challenges
Toxicity Management
Residual phosphorus oxychloride (POCl₃) from phosphorylation steps requires rigorous quenching with aqueous NaHCO₃ to prevent equipment corrosion.
Cost Efficiency
Trifluoropropan-2-ol’s high cost (≈$450/kg) drives research into recycling protocols. Distillation recovery post-reaction achieves 85% solvent reuse.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems reduce reaction times to 30 minutes via enhanced heat/mass transfer, achieving 75% yield at 120°C with 10-minute residence time.
Biocatalytic Approaches
Engineered esterases catalyze the formation of the trifluoropropoxy group under mild conditions (pH 7.4, 37°C), though yields remain suboptimal (45%).
Chemical Reactions Analysis
2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoropropan-2-yl-oxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Impact of Substituents on Physicochemical Properties
Electron-withdrawing groups (e.g., trifluoromethyl, nitro) lower pKa values at position 7, enhancing reactivity in nucleophilic substitutions. For example:
- 4-Methoxycarbonylpyrazolo[1,5-a]pyrazine (pKa ~18 in DMSO) reacts readily with silylformamidine due to electron-withdrawing effects .
- Electron-donating groups (e.g., methoxy) increase pKa, reducing reactivity but improving stability .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Table 2: Reactivity Trends Based on Substituents
| Substituent Type | Position | Effect on pKa (DMSO) | Reactivity with Silylformamidine |
|---|---|---|---|
| Trifluoromethyl (CF3) | 2 | ↓ (Electron-withdrawing) | Moderate (requires heating) |
| Methoxy (OMe) | 4 | ↑ (Electron-donating) | Low (requires prolonged heating) |
| Chloro (Cl) | 4 | ↓ | High (room temperature) |
| Nitro (NO2) | 3 | ↓↓ | Very high (rapid reaction) |
Q & A
Q. Table 1: Representative Reaction Outcomes
| Substituent at Position 4 | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chloride (2a) | 96 | RT | >90 |
| Methoxy (2b) | 48 | 70 | 58 |
| Cyano (2d) | 96 | RT | 50 |
| Nitro (2g) | 0.5 | 90 | 71 |
| Data derived from Table 1 in |
Advanced: How do substituents influence regioselectivity and reactivity in C–H functionalization?
Methodological Answer:
Regioselectivity at position 7 is governed by C–H acidity , which is modulated by substituents:
- pKa Prediction : Use computational tools (e.g., pKa.allchemy.net ) to identify acidic C–H positions. For 4-substituted derivatives, position 7 consistently exhibits the lowest pKa (e.g., 33 in DMSO for 2a) .
- Substituent Effects :
- Electron-withdrawing groups (e.g., COOCH₃, CN) lower pKa (increase acidity), accelerating carbene insertion .
- Electron-donating groups (e.g., OCH₃) raise pKa, requiring higher temperatures for reactivity .
- Experimental Validation : Confirm regioselectivity via X-ray crystallography (e.g., single-crystal analysis of phenylhydrazone derivatives) .
Contradiction Resolution : Despite calculated pKa similarities between positions 3 and 7 in 2a, exclusive insertion at position 7 occurs due to steric and electronic stabilization of the transition state .
Basic: What computational tools predict C–H acidity for functionalization planning?
Methodological Answer:
The free web tool pKa.allchemy.net estimates pKa values with ±2 unit accuracy, critical for identifying reactive C–H sites:
Input Structure : Upload the pyrazolo[1,5-a]pyrazine derivative.
Solvent Selection : Prioritize DMSO for calculations, as it mimics reaction conditions in aprotic media .
Interpret Results : Compare pKa values across positions. For example, 4-methoxy derivatives show higher pKa (less acidic) than 4-cyano analogs .
Advanced: How to resolve conflicting data on regioselectivity in C–H functionalization?
Methodological Answer:
Contradictions may arise from solvent effects or competing reaction pathways. Strategies include:
- Solvent Screening : Test reactivity in DMSO vs. THF; polar aprotic solvents favor deprotonation at the most acidic site .
- Mechanistic Probes : Use deuterium labeling or isotopic scrambling to track proton transfer pathways.
- X-ray Validation : Resolve ambiguities via crystallographic analysis (e.g., confirmed insertion at position 7 in 3f and 3g derivatives) .
Advanced: What methods stabilize aldehydes derived from hydrolytically unstable aminals?
Methodological Answer:
Aminals (e.g., 3b, 3i) hydrolyze to aldehydes but may degrade. Mitigation strategies:
- Methanolysis : Convert aminals to methylimines (e.g., 5b, 5g) using methanol under acidic conditions, yielding stable products (70–85% yields) .
- In Situ Trapping : React aldehydes immediately with nucleophiles (e.g., hydrazines) to form hydrazones .
- Low-Temperature Workup : Perform hydrolysis at 0°C and isolate aldehydes via rapid chromatography .
Advanced: How does the trifluoropropoxy group at position 4 modulate reactivity?
Methodological Answer:
The 2-methyl-4-(trifluoropropoxy) group is strongly electron-withdrawing:
- Electronic Effects : Enhances C–H acidity at position 7, promoting carbene insertion.
- Steric Considerations : The bulky trifluoropropoxy group may hinder access to position 3, reinforcing regioselectivity for position 7 .
- Experimental Design : Compare reactivity with analogs (e.g., 4-methoxy vs. 4-CF₃O derivatives) to isolate electronic vs. steric contributions.
Basic: What characterization techniques validate pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ to detect tautomers (e.g., aldehyde vs. hydrated forms) .
- Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS for aminals and aldehydes) .
- X-ray Crystallography : Resolve regiochemistry (e.g., phenylhydrazone derivative 6a) .
Advanced: How to optimize substituents for biological activity without compromising synthetic feasibility?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents at positions 2, 3, and 7 via modular synthesis (e.g., bromination, nitration) .
- Balancing Reactivity : Use electron-withdrawing groups at position 4 to enhance functionalization at 7 while maintaining solubility (e.g., carboxylate esters) .
- In Silico Screening : Predict binding affinities with kinase targets (e.g., ROS1 inhibitors) using docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
